molecular formula C9H10O B15178758 2-(1-Propenyl)phenol, (Z)- CAS No. 23508-99-8

2-(1-Propenyl)phenol, (Z)-

Cat. No.: B15178758
CAS No.: 23508-99-8
M. Wt: 134.17 g/mol
InChI Key: WHGXZPQWZJUGEP-DJWKRKHSSA-N
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Description

2-(1-Propenyl)phenol, (Z)-: is an organic compound with the molecular formula C9H10O It is a phenolic compound characterized by a propenyl group attached to the second carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propenyl)phenol, (Z)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of 2-(1-Propenyl)phenol, (Z)- often involves the Mannich reaction . This reaction combines 2-propenylphenol with formaldehyde and primary amines (such as benzylamine or 4-bromoaniline) to form the desired product . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propenyl)phenol, (Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Scientific Research Applications

2-(1-Propenyl)phenol, (Z)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Propenyl)phenol, (Z)- involves its interaction with various molecular targets and pathways. As a phenolic compound, it can undergo proteolysis , dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve, affecting nerve fibers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Propenyl)phenol, (Z)- is unique due to its specific structural configuration and the presence of both a phenolic hydroxyl group and a propenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

23508-99-8

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

2-[(Z)-prop-1-enyl]phenol

InChI

InChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3/b5-2-

InChI Key

WHGXZPQWZJUGEP-DJWKRKHSSA-N

Isomeric SMILES

C/C=C\C1=CC=CC=C1O

Canonical SMILES

CC=CC1=CC=CC=C1O

Origin of Product

United States

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